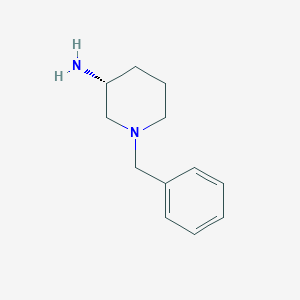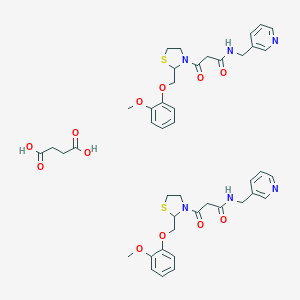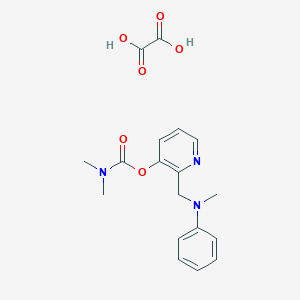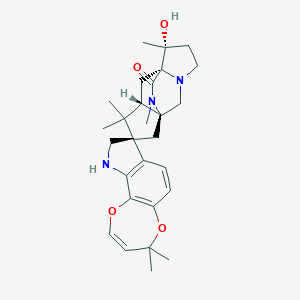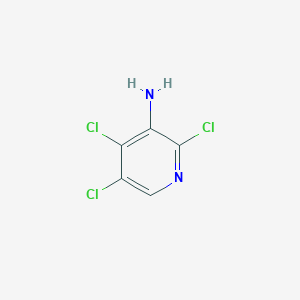
2,4,5-Trichloropyridin-3-amine
概要
説明
2,4,5-Trichloropyridin-3-amine (TCPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCPA is a pyridine derivative that is widely used as a building block in the synthesis of various organic compounds. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of 2,4,5-Trichloropyridin-3-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,4,5-Trichloropyridin-3-amine has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), both of which are involved in various cellular processes, including cell proliferation and differentiation. 2,4,5-Trichloropyridin-3-amine has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
生化学的および生理学的効果
2,4,5-Trichloropyridin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. 2,4,5-Trichloropyridin-3-amine has also been shown to inhibit the production of inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases. In addition, 2,4,5-Trichloropyridin-3-amine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
2,4,5-Trichloropyridin-3-amine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. 2,4,5-Trichloropyridin-3-amine is also stable under a wide range of conditions, making it easy to handle and store. However, 2,4,5-Trichloropyridin-3-amine has some limitations in lab experiments. It is highly toxic and must be handled with care. 2,4,5-Trichloropyridin-3-amine also has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
2,4,5-Trichloropyridin-3-amine has several potential future directions for scientific research. One area of interest is the development of 2,4,5-Trichloropyridin-3-amine derivatives with improved pharmacological properties for the treatment of various diseases. Another area of interest is the development of new materials using 2,4,5-Trichloropyridin-3-amine as a building block. 2,4,5-Trichloropyridin-3-amine may also have potential applications in the field of catalysis and as a reagent in organic synthesis. Further research is needed to fully understand the potential applications of 2,4,5-Trichloropyridin-3-amine in these areas.
Conclusion:
In conclusion, 2,4,5-Trichloropyridin-3-amine is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 2,4,5-Trichloropyridin-3-amine has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. 2,4,5-Trichloropyridin-3-amine has several advantages for use in lab experiments, but also has some limitations. 2,4,5-Trichloropyridin-3-amine has several potential future directions for scientific research, including the development of 2,4,5-Trichloropyridin-3-amine derivatives with improved pharmacological properties and the development of new materials using 2,4,5-Trichloropyridin-3-amine as a building block.
科学的研究の応用
2,4,5-Trichloropyridin-3-amine has been widely used in scientific research as a building block in the synthesis of various organic compounds. It has also been studied for its potential applications in the field of medicinal chemistry. 2,4,5-Trichloropyridin-3-amine derivatives have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 2,4,5-Trichloropyridin-3-amine has also been used in the development of new materials, such as liquid crystals and polymers.
特性
CAS番号 |
173435-47-7 |
|---|---|
製品名 |
2,4,5-Trichloropyridin-3-amine |
分子式 |
C5H3Cl3N2 |
分子量 |
197.45 g/mol |
IUPAC名 |
2,4,5-trichloropyridin-3-amine |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-10-5(8)4(9)3(2)7/h1H,9H2 |
InChIキー |
FFGMRXDJMIMWNM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)Cl)N)Cl)Cl |
正規SMILES |
C1=C(C(=C(C(=N1)Cl)N)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

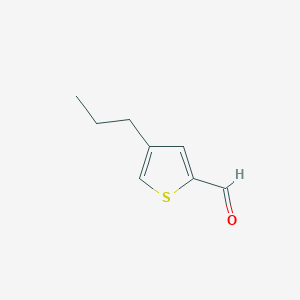
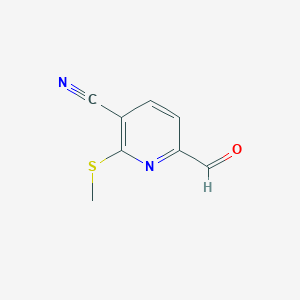
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
